2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole
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Overview
Description
2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole is a compound belonging to the indole family, which is known for its significant biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired indole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Indole derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. For instance, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
4-Methyl-N-(2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide: Another indole derivative with potential biological activities.
Uniqueness
2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole stands out due to its specific structural features and the presence of both methyl and nitrophenyl groups, which contribute to its unique chemical and biological properties.
Properties
CAS No. |
915301-43-8 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(16-4-2-3-5-17(16)18-12)11-8-13-6-9-14(10-7-13)19(20)21/h2-11,18H,1H3 |
InChI Key |
ZGUFCSBBDKWIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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